
2-(4-chlorophenoxy)-N-(4-ethylphenyl)-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)-N-(4-ethylphenyl)-2-methylpropanamide, also known as A-836,339, is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. This compound belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors, which are known to modulate the endocannabinoid system in the body. The endocannabinoid system plays a critical role in regulating various physiological processes such as pain, inflammation, appetite, and mood.
Applications De Recherche Scientifique
2-(4-chlorophenoxy)-N-(4-ethylphenyl)-2-methylpropanamide has been studied extensively for its potential therapeutic applications in various fields of medicine. One of the most promising areas of research is in the treatment of pain. Studies have shown that FAAH inhibitors like this compound can increase the levels of endocannabinoids in the body, which can help to reduce pain and inflammation. This compound has also been studied for its potential use in the treatment of anxiety, depression, and addiction.
Mécanisme D'action
2-(4-chlorophenoxy)-N-(4-ethylphenyl)-2-methylpropanamide works by inhibiting the enzyme FAAH, which is responsible for breaking down endocannabinoids in the body. This inhibition leads to an increase in the levels of endocannabinoids, which can then bind to cannabinoid receptors in the body and modulate various physiological processes.
Biochemical and Physiological Effects:
Studies have shown that this compound can produce a range of biochemical and physiological effects in the body. These effects include increased levels of endocannabinoids, reduced pain and inflammation, improved mood, and reduced anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(4-chlorophenoxy)-N-(4-ethylphenyl)-2-methylpropanamide in lab experiments is its specificity for FAAH inhibition. This specificity allows researchers to study the effects of endocannabinoids on various physiological processes without the confounding effects of other compounds. However, one of the limitations of using this compound is its relatively low potency compared to other FAAH inhibitors.
Orientations Futures
There are several future directions for the study of 2-(4-chlorophenoxy)-N-(4-ethylphenyl)-2-methylpropanamide. One area of research is in the development of more potent FAAH inhibitors that can be used in clinical settings. Another area of research is in the study of the long-term effects of FAAH inhibition on the endocannabinoid system and other physiological processes. Additionally, this compound could be studied for its potential use in the treatment of other conditions such as inflammation, neurodegenerative diseases, and cancer.
Conclusion:
In conclusion, this compound is a promising compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. Its specificity for FAAH inhibition makes it a valuable tool for studying the endocannabinoid system and its effects on various physiological processes. While there are still limitations to its use, the future directions for the study of this compound are promising and could lead to new treatments for a range of conditions.
Méthodes De Synthèse
The synthesis of 2-(4-chlorophenoxy)-N-(4-ethylphenyl)-2-methylpropanamide involves the reaction of 4-chlorophenol with 4-ethylbenzylamine to form 2-(4-chlorophenoxy)-N-(4-ethylphenyl)acetamide. The resulting compound is then treated with methyl iodide to produce the final product, this compound. This synthesis method has been described in detail in various scientific publications.
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-N-(4-ethylphenyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c1-4-13-5-9-15(10-6-13)20-17(21)18(2,3)22-16-11-7-14(19)8-12-16/h5-12H,4H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FODQLIDWMYUUCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(C)(C)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
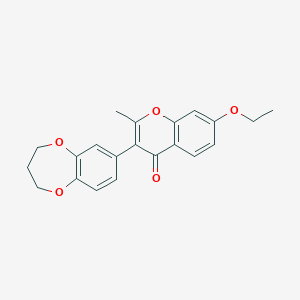
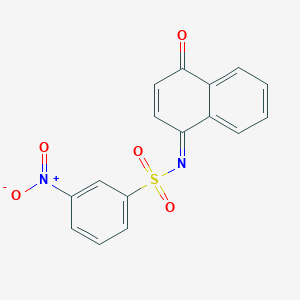

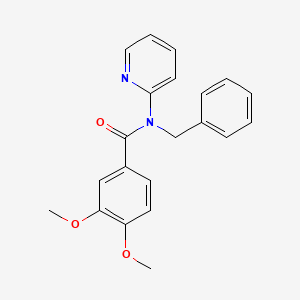
![9-amino-5-isopropyl-2,2-dimethyl-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8(9H)-one](/img/structure/B5750670.png)
![1-{[(4-ethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5750672.png)
![1-(5-methyl-2-furoyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5750682.png)
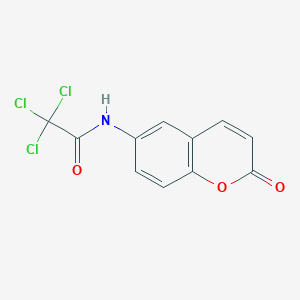

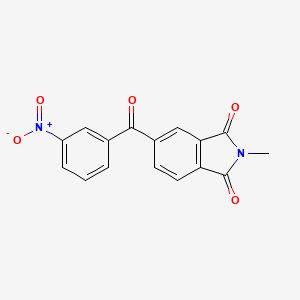

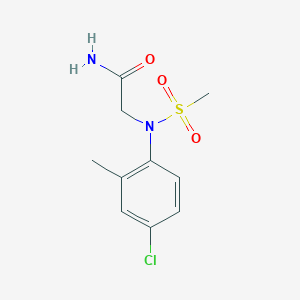
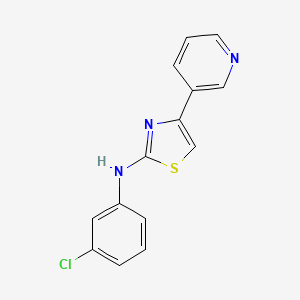
![3-(benzyloxy)benzaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone](/img/structure/B5750722.png)
